Benzyl alcohol-13C
Description
Significance of Isotopic Labeling in Chemical and Biological Sciences
Isotopic labeling is a fundamental technique used to track the movement of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org By substituting an atom with its isotope, which has a different number of neutrons, researchers can "label" a molecule. wikipedia.orgmusechem.com This allows them to follow its path and understand the intricate mechanisms of chemical reactions and biological processes. wikipedia.org Both stable isotopes, like carbon-13, and radioactive isotopes are utilized for this purpose. metwarebio.com The presence of the labeled isotope can be detected using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which can identify the unique mass or magnetic properties of the isotope. wikipedia.orgmetwarebio.com This method is crucial for a wide range of applications, from studying drug metabolism to understanding environmental cycles. musechem.comsymeres.comalfa-chemistry.com
Role of Benzyl (B1604629) Alcohol-alpha-13C as a Model Compound and Tracer in Mechanistic and Metabolic Studies
Benzyl alcohol-alpha-13C serves as an important model compound and tracer in various scientific investigations. Its labeled alpha-carbon allows for precise tracking in studies of reaction mechanisms and metabolic pathways.
In mechanistic studies , the ¹³C label enables researchers to elucidate the step-by-step process of chemical reactions. For instance, in oxidation reactions of benzyl alcohol, the labeled carbon helps to determine which chemical bonds are broken and formed, and in what sequence. acs.org This information is vital for optimizing reaction conditions and designing more efficient synthetic routes. High-pressure NMR studies have utilized Benzyl alcohol-alpha-13C to non-invasively monitor the kinetics of catalytic oxidations, providing insights into conversion rates and selectivity. unibo.it
In metabolic studies , Benzyl alcohol-alpha-13C is used to trace the fate of the benzyl group within a biological system. alfa-chemistry.com When introduced into an organism or cell culture, the labeled compound is processed by enzymes, and the ¹³C label can be tracked as it is incorporated into various metabolites. alfa-chemistry.comacs.org This allows scientists to map out metabolic pathways and understand how compounds are broken down and utilized by living systems. For example, it can be used to study the activity of enzymes like alcohol dehydrogenase, which oxidizes benzyl alcohol to benzaldehyde (B42025). This is particularly valuable in drug development to understand the metabolism and potential toxicity of drug candidates containing a benzyl moiety. alfa-chemistry.comacs.org
Interactive Data Table: Properties of Benzyl Alcohol-alpha-13C
| Property | Value | Reference |
| Molecular Formula | C₆H₅¹³CH₂OH | sigmaaldrich.com |
| Molecular Weight | 109.13 g/mol | sigmaaldrich.comnih.gov |
| CAS Number | 54522-91-7 | sigmaaldrich.comnih.gov |
| Density | ~1.055 g/mL at 25 °C | sigmaaldrich.com |
| Boiling Point | 203-205 °C | sigmaaldrich.comchemicalbook.com |
| Melting Point | -16 to -13 °C | sigmaaldrich.comchemicalbook.com |
| Refractive Index | n20/D 1.54 | sigmaaldrich.com |
| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |
Research Findings:
Recent research has highlighted the utility of Benzyl alcohol-alpha-13C in various applications:
Catalytic Oxidation Studies: In situ high-pressure ¹³C NMR studies have successfully monitored the aerobic catalytic oxidation of Benzyl alcohol-alpha-13C over a Pd/Al₂O₃ catalyst. unibo.itresearchgate.net The appearance of a signal at 200 ppm in the ¹³C DEPT-45 NMR spectra clearly indicated the formation of benzaldehyde, while the decrease of the signal at approximately 60 ppm showed the conversion of the starting alcohol. unibo.it
Photocatalytic Transformations: Mechanistic investigations into the photocatalytic dehydroformylation of benzyl alcohols to arenes have suggested the formation of α-alkoxy- and acyl radicals as key intermediates. uni-regensburg.de The use of isotopically labeled starting materials in such studies can provide definitive evidence for the proposed radical pathways.
Atmospheric Chemistry: Studies on the atmospheric oxidation of benzyl alcohol by OH radicals have identified benzaldehyde as a major product, resulting from H-abstraction from the -CH₂OH group. researchgate.net Using Benzyl alcohol-alpha-13C would allow for unambiguous tracking of the carbon skeleton during these complex atmospheric reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl(113C)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480287 | |
| Record name | Benzyl alcohol-|A-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54522-91-7 | |
| Record name | Benzyl alcohol-|A-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54522-91-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Enrichment
Precursor Synthesis and Isotopic Incorporation
The introduction of the carbon-13 isotope at the alpha-position of benzyl (B1604629) alcohol can be achieved through various synthetic strategies, primarily involving the use of a labeled precursor which is then converted to the final product.
A common and high-yielding method for the synthesis of Benzyl alcohol-alpha-13C is the reduction of benzoic acid-α-¹³C. This method leverages the well-established reactivity of lithium aluminum hydride (LiAlH₄) as a powerful reducing agent capable of converting carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction proceeds via the nucleophilic attack of a hydride ion from LiAlH₄ on the isotopically labeled carbonyl carbon of the benzoic acid. This is followed by a workup step to protonate the resulting alkoxide, yielding Benzyl alcohol-alpha-13C. To avoid isotopic dilution and unwanted side reactions, this synthesis requires anhydrous conditions.
Another approach involves the Cannizzaro reaction, where a base induces the disproportionation of an aldehyde lacking alpha-hydrogens. Using benzaldehyde-α-¹³C as the starting material, the reaction yields both Benzyl alcohol-alpha-13C and benzoic acid-α-¹³C. While this method is viable, the theoretical maximum yield for the desired alcohol is 50% due to the stoichiometric nature of the disproportionation. The co-product, benzoic acid-α-¹³C, can be subsequently reduced using LiAlH₄, making this a complementary route.
| Precursor | Reagent | Product | Typical Yield | Reference |
| Benzoic acid-α-¹³C | Lithium Aluminum Hydride (LiAlH₄) | Benzyl alcohol-alpha-13C | Quantitative | |
| Benzaldehyde-α-¹³C | Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH) | Benzyl alcohol-alpha-13C and Benzoic acid-α-¹³C | ~50% |
Chemoenzymatic methods offer a high degree of stereospecificity in the synthesis of isotopically labeled compounds. nih.govresearchgate.net A one-pot synthesis can be employed using a coupled enzyme system of formate (B1220265) dehydrogenase (FDH) and alcohol dehydrogenase (ADH). nih.gov In this system, FDH regenerates the necessary nicotinamide (B372718) cofactor (NADH or NADPH), which is then utilized by ADH to stereospecifically reduce a labeled precursor like benzaldehyde-α-¹³C to Benzyl alcohol-alpha-13C. nih.govresearchgate.net This approach is particularly valuable for producing enantiomerically pure labeled alcohols. nih.gov The use of alcohol dehydrogenases from various sources, such as Yokenella sp. or horse liver, allows for the targeted synthesis of specific stereoisomers. nih.govpnas.org
| Enzyme System | Labeled Substrate | Product | Key Advantage | References |
| Formate Dehydrogenase (FDH) and Alcohol Dehydrogenase (ADH) | Benzaldehyde-α-¹³C | Stereospecific Benzyl alcohol-alpha-13C | High stereospecificity, one-pot reaction | nih.govresearchgate.net |
| Laccase/TEMPO | Benzylic alcohols | Corresponding aldehydes | Enables subsequent reactions in one-pot processes | mdpi.com |
For fundamental isotopic labeling, elemental carbon-13 serves as a cost-effective starting material. mdpi.comresearchgate.net A versatile approach involves the synthesis of calcium carbide-¹³C₂ from elemental carbon-13 and calcium. mdpi.comresearchgate.netresearchgate.net This labeled calcium carbide can then be used to generate ¹³C₂-acetylene, a universal building block for a variety of ¹³C-labeled molecules. mdpi.comresearchgate.net While direct synthesis of Benzyl alcohol-alpha-13C from ¹³C₂-acetylene is complex, this intermediate can be incorporated into synthetic pathways leading to labeled aromatic precursors, which can then be converted to the target molecule. For instance, ¹³C₂-vinyl compounds can be synthesized and subsequently used in the construction of labeled aromatic rings. mdpi.com
Targeted Positional Labeling Strategies for the Alpha Carbon
The specific placement of the carbon-13 label at the alpha-carbon is the defining feature of Benzyl alcohol-alpha-13C. This is achieved by selecting starting materials where the carbon destined to become the alpha-carbon is already isotopically labeled.
For instance, in the reduction of benzoic acid-α-¹³C, the isotopic label is already in the desired position within the carboxyl group, which is directly reduced to the hydroxymethyl group (-CH₂OH) of benzyl alcohol. Similarly, starting with benzaldehyde-α-¹³C ensures that the labeled carbonyl carbon becomes the alpha-carbon of the resulting alcohol. Grignard reactions using ¹³C-labeled benzyl halides or nucleophilic substitution with ¹³CO₂ are also viable strategies to introduce the label at the benzylic position.
Multi-Isotopic Labeling Approaches (e.g., Carbon-13 and Deuterium)
In certain mechanistic studies, particularly those investigating kinetic isotope effects, it is advantageous to have molecules labeled with more than one type of isotope. nih.govresearchgate.net Benzyl alcohol can be synthesized with both carbon-13 at the alpha-position and deuterium (B1214612) at various other positions.
For example, α,α-dideuterio benzyl alcohols can be synthesized through the reductive deuteration of aromatic esters using deuterium oxide (D₂O) as the deuterium source. thieme-connect.comresearchgate.net This method could be adapted to use a ¹³C-labeled aromatic ester to produce Benzyl alcohol-alpha-13C-α,α-d₂. Another approach involves the reduction of an aromatic aldehyde in D₂O with a suitable phosphine, which can lead to the incorporation of a single deuterium atom at the benzylic position, resulting in α-monodeuterated benzyl alcohols. acs.org The combination of these methods with ¹³C-labeled starting materials allows for the synthesis of multi-isotopically labeled benzyl alcohol.
| Labeling Pattern | Synthetic Strategy | Precursors | References |
| α-¹³C, α,α-d₂ | Reductive deuteration | ¹³C-labeled aromatic ester, D₂O | thieme-connect.comresearchgate.net |
| α-¹³C, α-d | Reduction in D₂O | ¹³C-labeled aromatic aldehyde, D₂O, phosphine | acs.org |
| 7R-[(²H)]-phenyl-[(¹⁴C)]-benzyl alcohol | Chemoenzymatic synthesis | Labeled precursors, FDH/ADH system | nih.govresearchgate.net |
Methodologies for Confirming Isotopic Purity and Positional Enrichment
Confirmation of the isotopic purity and the specific position of the ¹³C label is crucial for the reliable use of Benzyl alcohol-alpha-13C in research. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed for this purpose.
¹³C NMR Spectroscopy: This is a direct method to confirm the position and enrichment of the carbon-13 label. The alpha-carbon in Benzyl alcohol-alpha-13C will show a significantly enhanced signal in the ¹³C NMR spectrum compared to the natural abundance spectrum of unlabeled benzyl alcohol. unibo.it The chemical shift of this carbon is distinct, appearing at approximately 60 ppm. unibo.it The integration of this peak relative to other carbon signals in the molecule, or to an internal standard, can be used to quantify the level of isotopic enrichment. acs.org
¹H NMR Spectroscopy: While not directly observing the ¹³C nucleus, high-resolution ¹H NMR can provide evidence of ¹³C labeling through the observation of ¹H-¹³C coupling constants. The protons attached to the alpha-carbon will appear as a doublet due to coupling with the adjacent ¹³C nucleus.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the incorporation of the carbon-13 isotope by detecting the increase in the molecular weight of the compound. Benzyl alcohol-alpha-13C will have a molecular ion peak (M+) that is one mass unit higher than that of unlabeled benzyl alcohol. Gas chromatography-mass spectrometry (GC-MS) can be used to separate the labeled compound from any unlabeled impurities and to determine the isotopic ratio with high sensitivity. nih.gov Isotope Ratio Mass Spectrometry (IRMS) can provide very precise measurements of isotope ratios. csu.edu.au
| Technique | Information Provided | Key Observation | References |
| ¹³C NMR | Positional confirmation and isotopic enrichment | Enhanced signal at ~60 ppm for the alpha-carbon | unibo.itacs.org |
| ¹H NMR | Indirect evidence of labeling | Splitting of alpha-proton signal into a doublet | |
| Mass Spectrometry (MS) | Confirmation of isotopic incorporation and purity | Molecular ion peak shifted by +1 m/z | nih.gov |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of isotopic labeling studies, offering a non-invasive and highly detailed window into the structural and dynamic properties of molecules. For Benzyl (B1604629) alcohol-alpha-13C, a suite of NMR techniques is employed to confirm the isotopic incorporation and to follow the fate of the labeled carbon in real-time.
Carbon-13 NMR for Alpha Carbon Label Position Confirmation and Structural Elucidation
The most direct method for confirming the successful and specific incorporation of the carbon-13 isotope is through ¹³C NMR spectroscopy. The alpha-carbon of Benzyl alcohol-alpha-13C exhibits a distinct and significantly enhanced signal in the ¹³C NMR spectrum due to the high isotopic enrichment (typically 99%). This allows for its unambiguous identification and differentiation from the natural abundance signals of the aromatic carbons.
In a typical ¹³C NMR spectrum, the chemical shift of the alpha-carbon in Benzyl alcohol-alpha-13C appears at approximately 64-65 ppm. This value can be influenced by the solvent and concentration. The precise chemical shift provides definitive proof of the label's position. Furthermore, this labeled carbon serves as a starting point to trace its transformation into reaction products. For instance, in oxidation reactions, the disappearance of the signal at ~65 ppm and the appearance of a new signal in the aldehydic or carboxylic acid region can be monitored to understand the reaction progress.
| Compound | Functional Group Carbon | Typical ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Benzyl alcohol-alpha-13C | α-¹³CH₂OH | ~65 |
| Benzaldehyde-alpha-13C | -¹³CHO | ~192 |
| Benzoic acid-alpha-13C | -¹³COOH | ~168 |
Proton NMR for Mechanistic Insights in Labeled Systems
While ¹H NMR spectroscopy does not directly observe the ¹³C nucleus, it provides invaluable information through the phenomenon of spin-spin coupling. The protons directly attached to the alpha-carbon in Benzyl alcohol-alpha-13C will be split into a doublet due to coupling with the adjacent ¹³C nucleus (¹J-coupling). The magnitude of this one-bond coupling constant (¹J(C-H)) is typically around 142 Hz. This characteristic doublet in the proton spectrum serves as secondary confirmation of the isotopic labeling at the alpha-position.
Moreover, the presence and evolution of these couplings can provide mechanistic insights. For example, in a reaction where the C-H bond at the alpha-position is broken, the collapse of this doublet into a singlet can be monitored.
| Nuclei | Coupling Type | Typical Coupling Constant (Hz) |
|---|---|---|
| ¹Hα - ¹³Cα | ¹J(C-H) | ~142 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Resolving Isomeric Products and Correlating Carbon-Proton Interactions
Two-dimensional (2D) NMR techniques are indispensable for establishing connectivity within a molecule, which is particularly crucial when analyzing reaction mixtures containing potential isomers.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded carbon and proton nuclei. For Benzyl alcohol-alpha-13C, a strong correlation peak will be observed between the alpha-protons and the alpha-¹³C. This is an exceptionally powerful tool for distinguishing between isomeric products in a reaction mixture, as each isomer will present a unique set of ¹H-¹³C correlations.
| Proton (¹H) | Correlated Carbon (¹³C) | 2D NMR Experiment | Correlation Type |
|---|---|---|---|
| α-H | α-¹³C | HSQC | ¹J (Direct) |
| α-H | Ipso-C | HMBC | ²J (2-bond) |
In Situ and High-Pressure NMR for Real-time Reaction Monitoring in Heterogeneous Catalysis
A significant application of Benzyl alcohol-alpha-13C is in the study of heterogeneous catalysis, where reactions are often carried out at elevated temperatures and pressures. In situ high-pressure NMR spectroscopy allows for the real-time monitoring of these reactions as they occur within the reactor. By tracking the signal of the labeled alpha-carbon of Benzyl alcohol-alpha-13C and the appearance of signals corresponding to intermediates and products, valuable kinetic and mechanistic data can be obtained. For instance, the catalytic oxidation of Benzyl alcohol-alpha-13C over a palladium catalyst has been monitored using this technique, providing insights into reaction rates and selectivity under industrially relevant conditions.
NMR Diffusion Coefficient Measurements for Intra-particle Transport Phenomena
Understanding how reactants, intermediates, and products move within the porous structure of a heterogeneous catalyst is crucial for optimizing catalytic performance. Pulsed-Field Gradient (PFG) NMR is a powerful technique for measuring the self-diffusion coefficients of molecules. By using Benzyl alcohol-alpha-13C, the diffusion of the alcohol within the catalyst pores can be selectively measured without interference from other species. This information is vital for determining if the reaction is limited by mass transport phenomena.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a complementary technique to NMR for the characterization of isotopically labeled compounds. It provides information about the molecular weight and the elemental composition of a molecule and its fragments.
For Benzyl alcohol-alpha-13C, the molecular ion peak in the mass spectrum will appear at a mass-to-charge ratio (m/z) of 109, which is one unit higher than that of unlabeled benzyl alcohol (m/z 108). This M+1 peak provides clear evidence of the incorporation of a single ¹³C atom.
Furthermore, the fragmentation pattern in the mass spectrum can offer additional structural confirmation. The major fragments of benzyl alcohol and their expected m/z values for the labeled and unlabeled compounds are presented in the table below. Analyzing the mass of the fragments can help to confirm that the isotopic label is retained in a specific part of the molecule during a reaction.
| Fragment Ion | Structure | m/z (Unlabeled) | m/z (alpha-13C Labeled) |
|---|---|---|---|
| [M]+• | [C₆H₅CH₂OH]+• | 108 | 109 |
| [M-H]+ | [C₆H₅CHO]+ | 107 | 108 |
| [M-OH]+ | [C₆H₅CH₂]+ | 91 | 92 |
| [C₆H₅]+ | [C₆H₅]+ | 77 | 77 |
Isotopic Enrichment Validation via Molecular Ion Peak Shift
Mass spectrometry (MS) is a primary technique used to confirm the successful isotopic labeling of Benzyl alcohol-alpha-13C. The validation relies on the fundamental principle that the mass of a molecule increases with the substitution of a lighter isotope for a heavier one.
Standard, unlabeled benzyl alcohol (C₆H₅¹²CH₂OH) has a molecular weight of approximately 108.14 g/mol . nih.gov In mass spectrometry, this corresponds to a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 108. ucalgary.ca
When a carbon-12 atom at the alpha-position (the carbon bonded to the hydroxyl group) is replaced with a carbon-13 isotope, the molecular weight of the resulting Benzyl alcohol-alpha-13C (C₆H₅¹³CH₂OH) increases by approximately one mass unit to 109.13 g/mol . This incorporation is directly observed in the mass spectrum as a shift of the molecular ion peak from m/z 108 to m/z 109. This distinct "M+1" mass shift serves as definitive evidence of successful isotopic enrichment.
Table 1: Molecular Weight and Mass Spectrometry Peak Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion Peak (m/z) |
|---|---|---|---|
| Benzyl Alcohol | C₆H₅¹²CH₂OH | 108.14 | 108 |
| Benzyl alcohol-alpha-13C | C₆H₅¹³CH₂OH | 109.13 | 109 |
Quantification of Isotopic Isomers
Beyond simple validation, analytical techniques are employed to quantify the purity of the labeled compound, ensuring a high percentage of the molecules are indeed Benzyl alcohol-alpha-13C.
The relative intensity of the m/z 109 peak compared to any residual signal at m/z 108 in a mass spectrum provides a direct measure of the isotopic enrichment. Commercially available Benzyl alcohol-alpha-13C typically boasts a high level of isotopic purity, often specified as 99 atom % ¹³C. This indicates that 99% of the molecules in the sample contain the ¹³C isotope at the designated alpha-position.
In addition to mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for both confirming the position of the isotopic label and quantifying the enrichment. The chemical shift of the alpha-carbon in the ¹³C NMR spectrum will be distinct, and its integration relative to other carbon signals can be used to assess purity.
Table 2: Typical Isotopic Purity of Benzyl alcohol-alpha-13C
| Parameter | Typical Value | Source |
|---|---|---|
| Isotopic Purity | 99 atom % ¹³C |
Chromatographic Separation Techniques Coupled with Spectroscopy (e.g., GC-MS, HPLC)
Chromatographic methods are essential for separating benzyl alcohol from complex mixtures and for its precise quantification. When coupled with spectroscopic detectors like mass spectrometers, these techniques provide a powerful combination of separation and identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Table 3: Example GC-MS Analytical Conditions for Benzyl Alcohol
| Parameter | Condition | Source |
|---|---|---|
| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | ewai-group.com |
| Injection Port Temp. | 260°C | ewai-group.com |
| Column Flow Rate | 1 mL/min | ewai-group.com |
| Oven Program | Hold at 60°C for 5 min, ramp to 270°C | ewai-group.com |
| MS Detection Mode | Selective Ion Monitoring (SIM) | ewai-group.com |
| Quantitative Ion | m/z 79 | ewai-group.com |
| Qualitative Ions | m/z 77, m/z 107, m/z 108 | ewai-group.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another valuable technique, particularly for analyzing benzyl alcohol in formulations or when dealing with non-volatile derivatives. helixchrom.com The separation is achieved in the liquid phase, typically using a reverse-phase column.
HPLC methods for benzyl alcohol often employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, sometimes with an acid modifier like phosphoric or formic acid. helixchrom.comsielc.com For compatibility with a mass spectrometer detector (LC-MS), volatile modifiers like formic acid are preferred. sielc.com Detection is commonly performed using a UV detector, as the benzene (B151609) ring in benzyl alcohol absorbs ultraviolet light. nih.gov Coupling HPLC with mass spectrometry (HPLC-MS) allows for the measurement of ¹³C-isotope enrichment in biological samples. nih.gov
Table 4: Typical HPLC Analytical Conditions for Benzyl Alcohol
| Parameter | Condition | Source |
|---|---|---|
| Column Type | Reverse-Phase (e.g., C18, Amaze HA) | helixchrom.comsielc.com |
| Mobile Phase | Acetonitrile and Water with an acid modifier | helixchrom.comsielc.com |
| Detection | UV or Mass Spectrometry (MS) | nih.gov |
Mechanistic Elucidation and Reaction Pathway Studies
Tracing Reaction Mechanisms with High Precision using Isotopic Labeling
The primary utility of Benzyl (B1604629) alcohol-alpha-13C lies in its application for tracing reaction mechanisms. The ¹³C label serves as a spectroscopic marker, enabling the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to follow the labeled carbon through a sequence of reactions. This allows for the definitive identification of bond-forming and bond-breaking steps, which is crucial for understanding complex chemical transformations.
For instance, in studies of catalytic oxidations, high-pressure NMR has been employed to non-invasively monitor the conversion of Benzyl alcohol-alpha-13C to its products within a catalyst. unibo.it This technique provides real-time kinetic data and allows for the direct observation of intermediates, offering a level of detail not achievable with conventional methods that rely on analyzing the bulk fluid. unibo.it
Enzyme-Catalyzed Reaction Mechanisms Involving Benzyl alcohol-alpha-13C
Isotopically labeled benzyl alcohol is an invaluable substrate for investigating the mechanisms of various enzymes. The ¹³C label facilitates the study of enzyme kinetics and the identification of metabolic pathways.
Alcohol Dehydrogenase-Mediated Oxidation Pathways
Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the oxidation of alcohols to aldehydes or ketones. asm.org When Benzyl alcohol-alpha-13C is used as a substrate for ADH, the ¹³C label allows for the precise determination of kinetic isotope effects (KIEs). nih.gov These effects, which are changes in the reaction rate due to isotopic substitution, provide information about the transition state of the reaction.
Studies using liver and yeast alcohol dehydrogenases have measured primary ¹³C KIEs to probe the nature of the hydride transfer step. nih.gov The magnitude of the KIE can indicate whether the transition state is early, late, or symmetrical. For example, a change in the nucleotide co-substrate from NAD to acetylpyridine-NAD with liver ADH resulted in a decrease in the primary ¹³C KIE, suggesting a shift towards a more symmetrical transition state. nih.gov
| Enzyme | Co-substrate | Primary ¹³C Isotope Effect (¹³k) | Transition State Implication |
| Liver Alcohol Dehydrogenase | NAD | 1.025 | Late |
| Liver Alcohol Dehydrogenase | Acetylpyridine-NAD | 1.012 | More Symmetrical |
| Yeast Alcohol Dehydrogenase | NAD | 1.023 | Stretched and Symmetrical |
Lipase-Mediated Esterification Mechanisms
Lipases are widely used biocatalysts for esterification reactions. acs.org By using Benzyl alcohol-alpha-13C, researchers can follow the incorporation of the labeled benzylic carbon into the ester product. This is particularly useful for optimizing reaction conditions and understanding the substrate specificity of different lipases. researchgate.netnih.gov
Lipase-catalyzed esterification typically follows a complex mechanism involving interfacial activation. acs.org The use of labeled substrates can help to elucidate the individual steps of this process, including substrate binding and the formation of tetrahedral intermediates. acs.org Studies have investigated the esterification of various fatty acids with benzyl alcohol, revealing that the initial reaction rate can be dependent on the fatty acid chain length. researchgate.net
Oxidation Pathways and Intermediate Identification to Benzaldehyde-alpha-13C and Benzoic Acid
The oxidation of benzyl alcohol is a fundamental organic reaction that can yield either benzaldehyde (B42025) or benzoic acid, depending on the reaction conditions and the oxidant used. gdut.edu.cngoogle.com Employing Benzyl alcohol-alpha-13C allows for the unambiguous tracking of the labeled carbon to the corresponding carbonyl carbon in Benzaldehyde-alpha-13C and the carboxyl carbon in Benzoic acid.
Selective Oxidation to Benzaldehyde: Various catalytic systems have been developed for the selective oxidation of benzyl alcohol to benzaldehyde. gdut.edu.cn In situ NMR studies using Benzyl alcohol-alpha-13C have been instrumental in monitoring these reactions. For example, the aerobic oxidation over a Pd/Al₂O₃ catalyst showed high selectivity for Benzaldehyde-alpha-13C. unibo.itresearchgate.net The evolution of the ¹³C NMR signal at approximately 200 ppm, corresponding to the aldehyde carbonyl group, can be directly observed, while the signal for the benzylic carbon of the alcohol at around 60 ppm decreases. unibo.it
Further Oxidation to Benzoic Acid: Stronger oxidizing conditions or specific catalysts can lead to the formation of benzoic acid. mdpi.com The mechanism often involves the initial formation of benzaldehyde, which is then further oxidized. The use of Benzyl alcohol-alpha-13C confirms that the labeled carbon is retained in the carboxylic acid group of the final product.
| Starting Material | Product | Catalyst/Reagent | Key Observation |
| Benzyl alcohol-alpha-13C | Benzaldehyde-alpha-13C | Pd/Al₂O₃, O₂ | High selectivity (>90%) for the aldehyde. unibo.it |
| Benzyl alcohol-alpha-13C | Benzoic Acid | WO₄²⁻/H₂O₂ | Formation of a benzaldehyde intermediate. mdpi.com |
Reduction Pathways Leading to Labeled Derivatives (e.g., Toluene-alpha-13C)
The reduction of Benzyl alcohol-alpha-13C can lead to the formation of Toluene-alpha-13C. This transformation is important for understanding deoxygenation reactions. A common method involves a two-step process: conversion of the alcohol to a benzyl halide, followed by reduction. nih.gov
A more direct method involves the use of hydriodic acid and red phosphorus in a biphasic medium. nih.govbeilstein-journals.org This procedure allows for the efficient reduction of benzylic alcohols to the corresponding alkanes. The mechanism proceeds through the nucleophilic substitution of the hydroxyl group by iodide, followed by the reduction of the resulting benzyl iodide. nih.gov The use of Benzyl alcohol-alpha-13C would confirm that the labeled carbon becomes the methyl carbon of Toluene-alpha-13C.
Nucleophilic Substitution Reactions and Product Formation
Benzyl alcohol can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by another nucleophile. These reactions typically require the protonation of the hydroxyl group to form a good leaving group (water). The resulting benzyl carbocation is stabilized by the aromatic ring and can then be attacked by a variety of nucleophiles. mdpi.com
The use of Benzyl alcohol-alpha-13C in these reactions allows for the direct observation of the labeled carbon in the final product, confirming that the substitution occurs at the benzylic position. For example, reaction with hydrogen halides (HX) would yield the corresponding Benzyl halide-alpha-13C. amazonaws.com
| Reactant | Reagent | Product |
| Benzyl alcohol-alpha-13C | SOCl₂ | Benzyl chloride-alpha-13C |
| Benzyl alcohol-alpha-13C | PBr₃ | Benzyl bromide-alpha-13C |
| Benzyl alcohol-alpha-13C | Alkyl or Aryl Carboxylic Acid (with acid catalyst) | Benzyl ester-alpha-13C |
Carbon-Hydrogen Activation and Alpha-Alkylation Reactions
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Studies involving Benzyl alcohol-alpha-13C have shed light on the mechanisms of these reactions.
In palladium-catalyzed C-H activation reactions, mechanistic studies suggest the formation of an (η³-benzyl)palladium(II) complex. This intermediate, generated from the oxidative addition of benzyl alcohol to a Pd(0) species, is responsible for activating the C-H bond at the C3-position of indole (B1671886) derivatives. mdpi.comresearchgate.net Water plays a crucial role in this catalytic system by facilitating the sp³ C-O bond activation and stabilizing the resulting hydroxide (B78521) ion through hydration, which promotes the generation of the active Pd(II) cationic species. mdpi.comresearchgate.net
The α-alkylation of ketones and nitriles with benzyl alcohols, including the isotopically labeled variant, has also been a subject of mechanistic investigation. These reactions often proceed via a "borrowing hydrogen" or "hydrogen auto-transfer" methodology. researchgate.netnih.gov In this process, the alcohol is first dehydrogenated by a metal catalyst to form the corresponding aldehyde. acs.org This aldehyde then undergoes a condensation reaction with the nucleophilic partner (e.g., a ketone or nitrile enolate). acs.org The resulting intermediate is subsequently hydrogenated by the catalyst, which returns the "borrowed" hydrogen, to yield the α-alkylated product. acs.org The use of Benzyl alcohol-alpha-13C would allow for precise tracking of the labeled carbon throughout this sequence, confirming the transfer of the benzylic group.
Recent research has demonstrated the Cα–H alkylation of benzyl alcohols with α-ketoacid derivatives catalyzed by thiobenzoic acid, both with and without the assistance of a photoredox catalyst. acs.org The proposed mechanism involves the thiobenzoic acid acting as a photoexcited single-electron reducing agent and a hydrogen atom transfer (HAT) catalyst. acs.org
Radical Reaction Pathways and Proposed Key Intermediates
The involvement of radical intermediates in reactions of benzyl alcohol has been a topic of significant interest. Electron spin resonance (ESR) and chemical trapping experiments have been employed to detect and characterize these transient species.
In the context of photoredox catalysis, the oxidation of benzyl alcohol can proceed through a radical mechanism. For instance, in a system utilizing thiobenzoic acid, the reaction is believed to proceed via a radical chain reaction. acs.org The proposed key intermediate is a benzylic radical formed after a hydrogen atom transfer from the benzyl alcohol to a thiyl radical. acs.org This benzylic radical can then undergo further reactions, such as coupling with another radical species. acs.org
Another example involves the condensation of benzylic alcohols with acetamides, where a radical anion of the benzylic alcohol is proposed as a key intermediate. nih.gov This radical anion is thought to couple with the enolate of the amide to form a new carbon-carbon bond. Subsequent elimination and reduction steps lead to the final 3-arylpropanamide product. nih.gov The observation of dehalogenation and desulfurization in certain substrates supports a radical pathway over a purely ionic one. nih.gov
The OH-initiated oxidation of benzyl alcohol in the atmosphere also proceeds through radical pathways, leading to the formation of products like benzaldehyde and hydroxybenzyl alcohol. copernicus.org
Catalytic Reaction Mechanisms (e.g., Palladium-Alumina Systems, Photoredox Catalysis)
The catalytic oxidation of Benzyl alcohol-alpha-13C is a widely studied reaction, with heterogeneous and homogeneous systems offering different mechanistic pathways.
Palladium-Alumina (Pd/Al₂O₃) Systems:
| Parameter | Observation | Source |
|---|---|---|
| Conversion Rate | 60% after 15 h at 21 bar O₂ | |
| Selectivity for Benzaldehyde-alpha-¹³C | >90% | |
| Kinetic Profile | Rapid initial phase (0–5 h), followed by a plateau due to O₂ depletion |
Photoredox Catalysis:
Photoredox catalysis offers a mild and efficient alternative for various transformations of benzyl alcohol. In these systems, a photocatalyst, often a ruthenium or iridium complex, absorbs visible light and initiates a series of single-electron transfer (SET) events. acs.orgnih.gov
For instance, the Cα–H alkylation of benzyl alcohols with α-ketoacid derivatives can be achieved using a dual catalytic system of thiobenzoic acid and a metal-based photoredox catalyst. acs.org In this hybrid system, the photoexcited metal complex facilitates the SET process, generating a sulfur radical and a persistent ketyl radical, which then couple to form the product. acs.org Thiobenzoic acid can also act as a dual-role catalyst, serving as both the photoexcited electron donor and a hydrogen atom transfer (HAT) catalyst, although this typically requires longer reaction times. acs.org
Another application of photoredox catalysis is the amidation of benzylic alcohols. nih.gov A proposed mechanism involves the photocatalyst initiating the formation of a benzylic radical, which then reacts with an amine source.
Intermolecular Interactions and Dimerization Studies, Including Chirality Synchronization
Even in the absence of a chemical reaction, benzyl alcohol molecules exhibit interesting intermolecular interactions, leading to the formation of dimers and larger aggregates. These interactions are governed by a delicate balance of hydrogen bonding (OH···O and OH···π) and dispersive forces. rsc.org
Benzyl alcohol is a transiently chiral molecule due to the rotation around the C-O bond. rsc.orgresearchgate.net Studies on the dimerization of benzyl alcohol in supersonic jet expansions have revealed a preference for the formation of homochiral dimers, a phenomenon known as chirality synchronization. rsc.orgresearchgate.net The most stable dimer is a cooperatively OH···OH···π-bonded homochiral structure. researchgate.net The presence of an OH···O hydrogen bond appears to be crucial for this chiral selection. rsc.org
Computational studies using density functional theory (DFT) have been employed to understand the conformational energy landscapes of these dimers. rsc.orgresearchgate.net The relative energies of different dimer conformations, such as homochiral and heterochiral pairs, can be calculated and compared with experimental spectroscopic data. researchgate.net These studies highlight the importance of accurately modeling London dispersion forces to correctly predict the energetic ordering of the aggregates. rsc.org
| Dimer Type | Key Interaction | Relative Stability | Source |
|---|---|---|---|
| Homochiral | Cooperative OH···OH···π bonding | Most stable | researchgate.net |
| Heterochiral | OH···π / OH···π | Less stable | researchgate.net |
The study of these non-covalent interactions is fundamental to understanding molecular recognition and self-assembly processes, which are critical in various fields, including materials science and biology.
Kinetic Isotope Effects Kies in Reaction Analysis
Measurement and Quantification of Primary Kinetic Isotope Effects
Primary kinetic isotope effects are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. The measurement of ¹³C KIEs in reactions involving Benzyl (B1604629) alcohol-alpha-13C is a powerful method for directly investigating the bond-breaking and bond-forming processes at the alpha-carbon.
These effects are typically quantified by comparing the reaction rates of the ¹³C-labeled and unlabeled (¹²C) isotopologues. The KIE is expressed as the ratio of the rate constant for the lighter isotope (k_light) to that of the heavier isotope (k_heavy). In the context of Benzyl alcohol-alpha-13C, this would be k(¹²C)/k(¹³C).
A common method for determining ¹³C KIEs is through the use of quantitative nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR. harvard.edu By monitoring the reaction progress and analyzing the isotopic ratios of the starting material or product at various time points, the KIE can be calculated. The Singleton method, which utilizes quantitative single-pulse ¹³C NMR, is a notable technique where the signal of a carbon with a negligible KIE is used as an internal standard to determine the isotopic ratios. harvard.edunih.gov More advanced techniques, such as those employing ¹H to ¹³C polarization transfer, have been developed to enhance sensitivity and reduce the amount of material and time required for these measurements. harvard.edunih.gov
For instance, in the oxidation of benzyl alcohol, a primary ¹³C KIE would be expected if the C-H bond at the alpha-position is cleaved in the rate-determining step. A ¹³C isotope effect of 1.025 ± 0.002 was reported for the reaction catalyzed by a flavin amine oxidase, which is consistent with a hydride transfer mechanism. nih.gov This value aligns well with the 1.025 ± 0.001 observed for the NAD-dependent oxidation of benzyl alcohol by liver alcohol dehydrogenase, also a reaction believed to involve hydride transfer. nih.gov
Table 1: Representative Primary ¹³C Kinetic Isotope Effects
| Reaction | Catalyst/Reagent | Observed ¹³C KIE (k¹²/k¹³) | Reference |
| Oxidation of Benzyl Alcohol | Flavin Amine Oxidase | 1.025 ± 0.002 | nih.gov |
| NAD-dependent Oxidation of Benzyl Alcohol | Liver Alcohol Dehydrogenase | 1.025 ± 0.001 | nih.gov |
| Thiourea-catalyzed displacement of per-O-methyl-α-D-galactopyranosyl chloride by benzyl alcohol | Thiourea | Consistent with loose S N 2-like transition state | researchgate.net |
Measurement and Quantification of Secondary Kinetic Isotope Effects
Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs and provide information about changes in the hybridization state of the carbon atom during the reaction.
For reactions involving Benzyl alcohol-alpha-13C, a secondary ¹³C KIE would be observed if the hybridization of the alpha-carbon changes in the transition state, even if the C-H or C-O bonds are not being broken. For example, in a nucleophilic substitution reaction at the alpha-carbon, a change from sp³ hybridization in the reactant to a more sp²-like hybridization in the transition state would lead to a normal SKIE (k¹²/k¹³ > 1), typically in the range of 1.1 to 1.2 for hydrogen isotopes. wikipedia.org Conversely, a change from sp² to sp³ hybridization would result in an inverse SKIE (k¹²/k¹³ < 1), with typical values of 0.8 to 0.9 for hydrogen isotopes. wikipedia.org
The measurement of α-¹³C SKIEs can be more diagnostic than α-deuterium SKIEs in certain contexts because the former are primary KIEs that directly probe bond breaking and forming, while the latter reflect changes in hybridization. nih.gov In S_N1 and loose S_N2 reactions, where the central carbon is nearly sp²-hybridized in the transition state, large and normal secondary α-¹H/²H KIEs are expected. nih.gov
Table 2: Expected Secondary Kinetic Isotope Effects Based on Hybridization Change
| Hybridization Change in Transition State | Expected SKIE Type | Typical k(light)/k(heavy) Range (for ¹H/²H) |
| sp³ → sp² | Normal | 1.1 - 1.2 |
| sp² → sp³ | Inverse | 0.8 - 0.9 |
Deconvolution of Isotope Effects for Specific Bond Cleavage and Hydride Transfer Steps
The use of Benzyl alcohol-alpha-13C, often in conjunction with other isotopically labeled analogs like deuterated benzyl alcohols, allows for the deconvolution of complex reaction mechanisms. By measuring both ¹³C and deuterium (B1214612) KIEs, researchers can distinguish between different bond-breaking events and better understand the sequence of steps in a reaction.
For example, in an oxidation reaction, a significant primary deuterium KIE (k_H/k_D) would indicate that the C-H bond is broken in the rate-determining step. asianpubs.org If a primary ¹³C KIE is also observed, it provides further evidence for the involvement of the alpha-carbon in this step. The magnitude of the ¹³C KIE can offer insights into the nature of the transition state, such as whether it is early, late, or symmetrical.
In the oxidation of benzyl alcohol by a flavin amine oxidase, the observed ¹³C KIE of 1.025, along with previously reported primary deuterium isotope effects for similar enzymes, supports a mechanism involving hydride transfer from the benzyl alcohol to the flavin cofactor. nih.gov The magnitude of this ¹³C KIE is consistent with a symmetrical transition state with respect to the cleavage of the carbon-hydrogen bond. nih.gov
Probing Transition State Structures and Determining Rate-Limiting Steps
The magnitude of the KIE is highly sensitive to the structure of the transition state. For primary KIEs, a maximum effect is generally observed for a symmetrical transition state where the bond to the isotope is approximately half-broken. Asymmetrical transition states, either "early" (reactant-like) or "late" (product-like), will exhibit smaller KIEs.
Therefore, by measuring the ¹³C KIE for a reaction of Benzyl alcohol-alpha-13C, valuable information about the geometry and bonding of the transition state can be obtained. For instance, in S_N2 reactions, the magnitude of the α-carbon KIE can indicate the degree of bond formation with the nucleophile and bond breaking with the leaving group in the transition state. researchgate.net Generally, S_N2 mechanisms produce relatively large normal KIEs, while S_N1 mechanisms give rise to small normal or inverse ¹²C/¹³C KIEs. nih.gov
Furthermore, the presence or absence of a significant KIE helps to identify the rate-limiting step of a multi-step reaction. If a significant ¹³C KIE is observed, it implies that the step involving bonding changes at the alpha-carbon is at least partially rate-determining. In the iridium-catalyzed alkylation of amines with alcohols, a low KIE value of 1.24 ± 0.35 for the reaction of benzyl alcohol and aniline (B41778) suggested that the alcohol oxidation step is not the rate-determining step. diva-portal.org
Correlation of Experimental Kinetic Isotope Effects with Theoretical Calculations
The synergy between experimental KIE measurements and theoretical calculations provides a powerful approach for validating reaction mechanisms. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to model the transition state structures and predict theoretical KIEs.
By comparing the experimentally determined KIEs for Benzyl alcohol-alpha-13C with the calculated values for various proposed mechanisms, researchers can assess the validity of their theoretical models. nih.gov A good correlation between experimental and theoretical KIEs lends strong support to the proposed reaction pathway and transition state structure. For example, in a study on glycosylation reactions, DFT calculations were used to predict ¹³C KIEs for S_N1 and S_N2 mechanisms, which were then compared to experimental values to elucidate the reaction pathway. harvard.edunih.gov Similarly, in the oxidation of benzyl alcohol with Cl₂, the calculated transition state where hydrogen transfer occurred gave a k_H/k_D of 4.97, which was in high agreement with the experimental value of 4.22, confirming the structural nature of the transition state. researchgate.net
This integrated approach allows for a more detailed and nuanced understanding of the reaction mechanism than either method could provide alone. Discrepancies between experimental and theoretical values can also highlight the need for refinement of the computational models or suggest the presence of unexpected mechanistic features.
Metabolic Tracing and Flux Analysis
Applications in Elucidating Metabolic Pathways in Biological Systems
The use of Benzyl (B1604629) alcohol-alpha-13C is crucial for mapping the metabolic fate of the benzyl group in various biological systems, particularly in microorganisms known for their ability to degrade aromatic compounds. When a microbe is fed Benzyl alcohol-alpha-13C, the ¹³C label acts as a beacon. For example, in many aerobic bacteria, the degradation of benzyl alcohol begins with its oxidation to benzaldehyde (B42025), followed by further oxidation to benzoate (B1203000).
Using the labeled compound, researchers can confirm this pathway by observing the transfer of the ¹³C label from the alcohol's alpha-carbon to the aldehyde's carbonyl carbon, and subsequently to the carboxyl carbon of benzoate. This has been instrumental in studying the metabolism of bacteria like Pseudomonas putida, which utilizes benzyl alcohol as a sole carbon and energy source. nih.gov In these bacteria, the benzoate formed is then funneled into central metabolism, often via ring-cleavage pathways like the β-ketoadipate pathway. asm.orgoup.com
The table below illustrates the expected progression of the ¹³C label through the initial stages of this common metabolic pathway.
| Metabolite | Chemical Formula with Label | Position of ¹³C Label | Description |
|---|---|---|---|
| Benzyl alcohol-alpha-13C | C₆H₅¹³CH₂OH | Alpha-carbon of the hydroxymethyl group | The initial labeled substrate introduced into the biological system. |
| Benzaldehyde-¹³C | C₆H₅¹³CHO | Carbonyl carbon | The first oxidation product, formed by the action of benzyl alcohol dehydrogenase. The label is retained in the aldehyde group. |
| Benzoic acid-¹³C | C₆H₅¹³COOH | Carboxyl carbon | The second oxidation product, formed by benzaldehyde dehydrogenase. The label is now part of the carboxylic acid group. |
| Benzoyl-CoA-¹³C | C₆H₅¹³CO-SCoA | Carbonyl carbon of the thioester | A key central intermediate in both aerobic and anaerobic pathways, formed by the activation of benzoate. The label is poised for entry into ring-cleavage pathways. |
Carbon-13 Metabolic Flux Analysis (13C-MFA) in Microbial Systems
Beyond simply identifying pathways, Benzyl alcohol-alpha-13C is used for Carbon-13 Metabolic Flux Analysis (¹³C-MFA), a sophisticated technique to quantify the rates (fluxes) of intracellular reactions. nih.gov This method is essential for understanding how microbial metabolism is regulated and for optimizing microbes for biotechnological applications. nih.govsci-hub.se
In a typical ¹³C-MFA experiment, a microbial culture is grown on a substrate containing Benzyl alcohol-alpha-13C. As the microbe metabolizes the labeled compound, the ¹³C atom is distributed throughout the central metabolic network and incorporated into biomass components, such as protein-derived amino acids and RNA. nih.govfrontiersin.org
After a period of growth, the cells are harvested, and the biomass is hydrolyzed. The resulting amino acids and other metabolites are analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS to determine the specific patterns of ¹³C labeling (isotopomer distributions). nih.gov These labeling patterns provide a wealth of information. For instance, the distribution of ¹³C in amino acids derived from intermediates of the TCA cycle can reveal the relative activities of different pathways feeding into that cycle.
Computational algorithms and software are then used to fit these experimental labeling data to a metabolic network model of the organism. nih.gov This allows for the calculation of absolute flux values for dozens of reactions, providing a detailed quantitative map of cellular metabolism. nih.govfrontiersin.org This approach can reveal metabolic bottlenecks, identify alternative pathways, and show how metabolism shifts in response to genetic or environmental changes. nih.gov
Tracing Aromatic Ring Cleavage Pathways
The degradation of aromatic compounds culminates in the cleavage of the stable benzene (B151609) ring, a challenging biochemical feat. Benzyl alcohol-alpha-13C is invaluable for studying the pathways that lead to and follow this critical step. While the label is on the side-chain, it allows for precise monitoring of the formation of the key intermediate that undergoes ring cleavage.
In many bacteria, both aerobic and anaerobic, this central intermediate is benzoyl-CoA. frontiersin.orgresearchgate.netsci-hub.ru The conversion of ¹³C-labeled benzoate to ¹³C-labeled benzoyl-CoA confirms the activity of the "upper pathway." The subsequent metabolism of this labeled intermediate is then followed to understand the ring-cleavage mechanism.
Aerobic Pathways: In some aerobic bacteria like Azoarcus evansii, benzoyl-CoA enters a hybrid pathway where the ring is dearomatized by an oxygenase before being hydrolytically cleaved. frontiersin.orgresearchgate.net Tracking the disappearance of Benzoyl-CoA-¹³C and the appearance of labeled aliphatic products helps to confirm the activity of this pathway.
Anaerobic Pathways: In anaerobic bacteria like Thauera aromatica, the degradation of many aromatic compounds proceeds via the benzoyl-CoA pathway. asm.orgd-nb.info The aromatic ring of benzoyl-CoA is reduced by the enzyme benzoyl-CoA reductase in an energy-dependent reaction, followed by hydrolytic cleavage of the non-aromatic ring. oup.com Using Benzyl alcohol-alpha-13C as the ultimate precursor allows researchers to monitor the flux into this central anaerobic pathway.
The table below summarizes some of the microbial species known to degrade benzyl alcohol and the pathways they employ, which can be studied using the labeled compound.
| Microorganism | Metabolic Condition | Key Degradation Pathway |
|---|---|---|
| Pseudomonas putida | Aerobic | Oxidation to benzoate, followed by catechol ortho- or meta-cleavage (β-ketoadipate pathway). nih.govoup.com |
| Acinetobacter calcoaceticus | Aerobic | Oxidation to benzoate, feeding into central metabolism. nih.gov |
| Thauera aromatica | Anaerobic (denitrifying) | Oxidation to benzoyl-CoA, which enters the central anaerobic degradation pathway involving ring reduction. asm.orgd-nb.info |
| Azoarcus evansii / Aromatoleum sp. | Aerobic / Anaerobic | Formation of benzoyl-CoA, which is degraded by distinct aerobic (oxygenase-mediated) or anaerobic (reductive) pathways. frontiersin.orgmpg.de |
| Cupriavidus necator JMP134 | Aerobic | Metabolizes benzyl alcohol via benzoate to the β-ketoadipate pathway. oup.com |
Enzymatic Fate and Biotransformation Studies
At the heart of metabolic pathways are enzymes, and Benzyl alcohol-alpha-13C is a key substrate for studying their function and mechanism. The initial steps in its metabolism are catalyzed by specific dehydrogenases.
The primary enzymes involved are:
Benzyl Alcohol Dehydrogenase (BADH): This enzyme catalyzes the oxidation of benzyl alcohol to benzaldehyde, typically using NAD⁺ or NADP⁺ as a cofactor. ut.ac.ir
Benzaldehyde Dehydrogenase (BZDH): This enzyme catalyzes the subsequent oxidation of benzaldehyde to benzoic acid. nih.gov
The use of the ¹³C-labeled substrate allows for unambiguous tracking of the reaction in crude cell extracts or purified enzyme systems using NMR or MS. This is particularly useful for kinetic studies. For instance, measuring kinetic isotope effects (KIEs) by comparing the reaction rates of the ¹³C-labeled and unlabeled substrates can provide deep insights into the reaction's transition state and mechanism, such as determining whether C-H bond cleavage is the rate-limiting step. nih.gov
Furthermore, these enzymes are targets for biocatalysis and biotransformation, where whole cells or isolated enzymes are used to produce valuable chemicals. For example, engineered enzyme cascades in Escherichia coli have been designed to synthesize benzyl alcohol from other bio-based precursors. researchgate.net Conversely, the reverse reaction, the reduction of benzoic acid to benzyl alcohol, has also been demonstrated in enzyme cascade reactions. researchgate.net The properties of several key dehydrogenases involved in benzyl alcohol metabolism have been characterized from various microbial sources.
| Enzyme | Source Organism | Subunit Mr (kDa) | Cofactor Specificity | Reference |
|---|---|---|---|---|
| Benzyl Alcohol Dehydrogenase (BADH) | Acinetobacter calcoaceticus | 38.9 | NAD⁺ (proR-specific) | nih.gov |
| Benzaldehyde Dehydrogenase II (BZDH II) | Acinetobacter calcoaceticus | 51.7 | NAD⁺ | nih.gov |
| Benzaldehyde Dehydrogenase (PpBADH) | Pseudomonas putida ATCC 12633 | Dimer | NAD⁺ and NADP⁺ | asm.orgnih.govnih.gov |
| Benzyl Alcohol Dehydrogenase (BADH) | Rhodococcus ruber UKMP-5M | 38 | NAD⁺ | ut.ac.ir |
| Allylic/Benzyl Alcohol Dehydrogenase (YsADH) | Yokenella sp. WZY002 | 36.4 | NADP(H) | nih.gov |
| Benzyl Alcohol Dehydrogenase (BADH) | Lactobacillus plantarum WCFS1 | 40 | Prefers NAD⁺ over NADP⁺ | acs.orgacs.org |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Reaction Energetics and Transition States
Quantum chemical calculations are fundamental to understanding the energetics and structures of molecules and their reactions. These methods are particularly insightful when studying isotopically labeled compounds like Benzyl (B1604629) alcohol-alpha-13C.
Density Functional Theory (DFT) Applications in Reaction Pathway Analysis
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for analyzing reaction pathways of molecules like Benzyl alcohol-alpha-13C. Studies have employed DFT to investigate various reactions, including oxidation and degradation pathways.
For instance, DFT calculations have been used to explore the oxidation of benzyl alcohol to benzaldehyde (B42025). mdpi.com These calculations can elucidate the reaction mechanism, identifying key intermediates and transition states. In the oxidation of benzyl alcohol, two primary pathways are often considered: a dehydrogenation mechanism and an oxidation mechanism involving reactive oxygen species. mdpi.com DFT calculations can determine the potential energy barriers for each step, revealing the most likely reaction pathway. mdpi.com For example, in the dehydrogenation of benzyl alcohol to benzaldehyde, the potential energy barrier has been calculated to be 343.4 kJ/mol. mdpi.com
Furthermore, DFT has been applied to study the C(sp³)–H functionalization of benzyl alcohol in copper-catalyzed reactions. acs.org These studies help in understanding the role of the catalyst and the nature of the key radical intermediates formed during the reaction. acs.org Mechanistic proposals based on experimental findings can be validated and refined through DFT calculations, providing a detailed picture of the catalytic cycle. acs.org
Ab Initio Calculations for Thermodynamic Data Reconciliation
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, play a crucial role in obtaining high-accuracy thermodynamic data. While specific ab initio studies solely focused on Benzyl alcohol-alpha-13C are not extensively documented in readily available literature, the principles of these calculations are broadly applicable. Discrepancies in experimentally determined thermodynamic data can often be resolved by high-level ab initio calculations. These methods can provide precise values for properties like enthalpy of formation, which are essential for accurate kinetic modeling. For complex reactions, combining experimental data with ab initio calculations allows for a more robust understanding of the system's thermodynamics.
Modeling Isotopic Mass Effects on Vibrational Frequencies and Entropy
The substitution of a ¹²C atom with a ¹³C atom at the alpha position in benzyl alcohol directly affects the vibrational frequencies of the molecule. This is a direct consequence of the increased mass of the carbon atom. The C-O and C-H stretching and bending modes associated with the alpha-carbon will exhibit lower frequencies compared to the unlabeled compound.
This change in vibrational frequencies has a direct impact on the molecule's entropy. According to statistical mechanics, the vibrational contribution to entropy is dependent on these frequencies. A decrease in vibrational frequencies leads to a smaller vibrational partition function and consequently a lower entropy for Benzyl alcohol-alpha-13C compared to its unlabeled counterpart. These isotopic mass effects are critical for accurately predicting kinetic isotope effects.
Simulation of Reaction Intermediates and Transition State Geometries
Computational simulations are invaluable for visualizing and understanding the geometries of fleeting species like reaction intermediates and transition states. For reactions involving Benzyl alcohol-alpha-13C, these simulations provide insights into the structural changes that occur during a chemical transformation.
In the oxidation of benzyl alcohol, for example, DFT calculations can optimize the geometries of intermediates such as the benzyl radical and the transition state for hydrogen abstraction. mdpi.com The geometry of the transition state, including bond lengths and angles of the atoms involved in the bond-breaking and bond-forming processes, is a key determinant of the reaction's activation energy.
Similarly, in enzyme-catalyzed reactions, such as the conversion of benzyl alcohol to benzaldehyde by yeast alcohol dehydrogenase, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can model the active site. nih.gov These simulations treat the reacting species (benzyl alcohol and the cofactor) with quantum mechanics, while the surrounding protein environment is described by molecular mechanics, providing a realistic model of the enzyme's active site. nih.gov Such models have been used to study the geometry of the transition state for hydride transfer. nih.gov
Theoretical Prediction of Kinetic Isotope Effects
One of the most significant applications of computational chemistry to isotopically labeled compounds is the prediction of kinetic isotope effects (KIEs). The ¹³C KIE for reactions involving Benzyl alcohol-alpha-13C can provide detailed information about the transition state structure and reaction mechanism.
Theoretical models, often based on transition state theory and incorporating quantum effects like tunneling, can calculate the expected KIE for a proposed mechanism. nih.govacs.org These predicted values can then be compared with experimental measurements to validate or refute the proposed mechanism.
For the enzymatic oxidation of benzyl alcohol, theoretical studies have been conducted to predict the primary H/D kinetic isotope effect. nih.gov While this focuses on deuterium (B1214612) substitution, the same principles apply to ¹³C substitution. The magnitude of the calculated KIE is sensitive to the geometry of the transition state and the degree of bond breaking/formation at the isotopic position. For instance, a large normal KIE (k_light/k_heavy > 1) is expected for a reaction where the C-H or C-C bond to the alpha-carbon is significantly weakened or broken in the transition state. wikipedia.org
Computational models have also been used to replicate abnormal secondary kinetic isotope effects in hydride transfer reactions, providing insights into the role of hydrogen tunneling. acs.org These models can reveal subtle effects, such as the influence of the donor-acceptor distance on the magnitude of the KIE. acs.org
Computational Studies of Molecular Aggregation and Non-Covalent Interactions
Computational methods are also employed to study the non-covalent interactions that govern the aggregation of benzyl alcohol molecules. While these studies may not always specifically focus on the ¹³C isotopologue, the findings are generally applicable as the isotopic substitution has a minor effect on intermolecular forces.
Studies have used a combination of spectroscopic techniques and computational analysis to investigate the conformational preferences in dimers and larger clusters of benzyl alcohol. rsc.orggoettingen-research-online.de These studies have shown that the aggregation is driven by a delicate balance of OH···O and OH···π hydrogen bonds, as well as dispersive interactions. goettingen-research-online.de DFT calculations have been instrumental in determining the relative energies and structures of different dimer conformations, such as homochiral and heterochiral pairs. rsc.orgresearchgate.net The results indicate a preference for homochiral aggregation. rsc.orggoettingen-research-online.de
The following table summarizes some of the key computational findings related to benzyl alcohol and its isotopologues:
| Computational Method | System/Reaction Studied | Key Finding |
| DFT | Oxidation of benzyl alcohol to benzaldehyde | Elucidation of reaction pathways and calculation of activation barriers. mdpi.com |
| DFT | Copper-catalyzed C(sp³)–H functionalization | Validation of a mechanism involving radical intermediates. acs.org |
| QM/MM | Benzyl alcohol oxidation in yeast alcohol dehydrogenase | Prediction of the kinetic isotope effect for hydride transfer. nih.gov |
| DFT | Dimerization of benzyl alcohol | Identification of the most stable dimer structures and the preference for homochiral aggregation. rsc.orgresearchgate.net |
| Ab initio | Thermodynamic properties | Reconciliation of experimental thermodynamic data. |
Advanced Research Techniques and Future Directions
Hyperpolarized Magnetic Resonance Imaging (HP-MRI) Probes and Applications
Hyperpolarized Magnetic Resonance Imaging (HP-MRI) is a rapidly emerging modality that dramatically increases the signal-to-noise ratio of MRI by tens of thousands of times. uab.catscispace.com This enables the real-time, non-invasive imaging of metabolic pathways in vivo. While clinical applications have primarily focused on substrates like [1-¹³C]pyruvate to probe glycolysis in cancer, the principles are extendable to other ¹³C-labeled molecules, including Benzyl (B1604629) alcohol-alpha-13C. nih.govfrontiersin.org
The utility of a compound as a hyperpolarized probe depends on factors such as the ¹³C label's longitudinal relaxation time (T₁); a longer T₁ allows for more time to administer the probe and image its metabolic fate before the hyperpolarized signal decays. acs.org Phenolic compounds with a ¹³C label on a carbon lacking directly attached protons, similar to the ipso-carbon, have been noted for their potentially long T₁ times, making them promising candidates for HP-MRI probes. acs.org
In the context of Benzyl alcohol-alpha-13C, its oxidation to benzaldehyde (B42025) is a key metabolic and catalytic reaction. Using HP-MRI, it would be theoretically possible to inject hyperpolarized Benzyl alcohol-alpha-13C and dynamically image its conversion to ¹³C-labeled benzaldehyde in specific tissues or reaction vessels. This could provide unprecedented insights into:
Enzyme kinetics: Measuring the rate of alcohol dehydrogenase activity in specific organs.
Tumor metabolism: Investigating aberrant metabolic pathways in cancer cells. nih.gov
Catalyst efficiency: Visualizing the spatial distribution and activity of a catalyst in real-time.
Research into developing new polarizing agents, such as derivatives of the BDPA radical, continues to improve the efficiency of the dynamic nuclear polarization (DNP) process, which is fundamental to creating hyperpolarized probes. uab.cat
| Application Area | Research Focus | Information Gained |
|---|---|---|
| Oncology | Imaging tumor metabolism | Real-time mapping of benzyl alcohol oxidation, potentially indicating regions of high metabolic activity or specific enzyme expression. nih.govfrontiersin.org |
| Hepatology | Assessing liver function | Quantifying the rate of alcohol dehydrogenase activity as a marker for liver health or disease. utdallas.edu |
| Catalysis | Evaluating catalyst performance | Spatially resolved imaging of catalytic conversion, identifying active sites and reaction kinetics within a reactor. |
Real-time Spectroscopic Monitoring Techniques
The ¹³C label in Benzyl alcohol-alpha-13C is a powerful tool for real-time monitoring of reactions using advanced spectroscopic methods. These techniques can capture transient intermediates and provide detailed kinetic data that is otherwise inaccessible.
Stopped-Flow Spectroscopy: This technique allows for the study of rapid reaction kinetics by rapidly mixing reactants and observing the mixture's spectroscopic properties over milliseconds. When coupled with NMR or other detection methods, stopped-flow spectroscopy can be used with Benzyl alcohol-alpha-13C to monitor the initial rates of its enzymatic or catalytic conversion. This provides direct insight into the early stages of a reaction mechanism. Experiments using ¹³C-labeled compounds in stopped-flow systems can help distinguish between different mechanistic pathways by identifying short-lived intermediates. nih.gov
NMR Line-Shape Analysis: This method analyzes the shape of NMR signals to determine the rates of chemical exchange processes. For Benzyl alcohol-alpha-13C, line-shape analysis of the ¹³C signal can quantify the kinetics of its binding to a catalyst or enzyme active site. It provides a means to study dynamic processes and the impact of isotopic substitution on transition states in real-time.
In Situ Flow NMR: Continuous flow NMR experiments in microfluidic chips are another advanced method for monitoring reactions. nih.govacs.org Studies have shown that for ¹³C NMR, continuous flow can sometimes increase the signal-to-noise ratio compared to stationary (stopped-flow) measurements, reducing the total experiment time required. nih.govacs.org This approach could be applied to study the heterogeneous catalytic oxidation of Benzyl alcohol-alpha-13C, allowing for stable, long-term monitoring of the reaction under process-relevant conditions. researchgate.net
Advanced Algorithms for Metabolic Flux Distribution Analysis
Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic pathways. The use of ¹³C-labeled substrates like Benzyl alcohol-alpha-13C is central to this approach. By introducing the labeled compound into a biological system, researchers can track the path of the ¹³C atom as it is incorporated into various downstream metabolites.
The distribution of the ¹³C label in these metabolites, known as isotopomer distributions, is measured using techniques like mass spectrometry (MS) or NMR spectroscopy. This data is then fed into computational algorithms to reconstruct the metabolic network and calculate the fluxes.
INCA (Isotopomer Network Compartmental Analysis): INCA is a sophisticated software tool used for ¹³C-Metabolic Flux Analysis. It can model complex metabolic networks and use the isotopomer data from labeling experiments to estimate fluxes, confidence intervals, and perform statistical goodness-of-fit tests. Using Benzyl alcohol-alpha-13C as a tracer, INCA could be employed to:
Map the flux distributions in microbial systems engineered to degrade aromatic compounds.
Quantify the partitioning of carbon from benzyl alcohol into central carbon metabolism versus specialized biosynthetic pathways. vanderbilt.edu
Identify metabolic bottlenecks or inefficient pathways in industrial bioprocesses that utilize benzyl alcohol or related compounds. vanderbilt.edu
The integration of isotope labeling experiments with powerful computational tools like INCA enables a highly rational approach to metabolic engineering and systems biology. vanderbilt.edutum.de
Emerging Applications in Material Science and Catalysis
The unique properties of Benzyl alcohol-alpha-13C make it an invaluable tool for research in catalysis, with emerging potential in material science.
In catalysis , the ¹³C label acts as a mechanistic probe. By tracking the labeled carbon atom, researchers can elucidate complex reaction pathways. For instance, in situ high-pressure ¹³C NMR has been used to monitor the catalytic oxidation of Benzyl alcohol-alpha-13C over heterogeneous catalysts like Palladium on alumina (B75360) (Pd/Al₂O₃). This allows for direct observation of the conversion to benzaldehyde-alpha-¹³C on the catalyst surface, helping to distinguish between different proposed mechanisms and identify rate-limiting steps. Such studies are crucial for designing more efficient and selective catalysts for the production of valuable aldehydes, which are key intermediates in the fragrance and pharmaceutical industries.
In material science , while direct applications are less established, the principles demonstrated in catalysis are transferable. Benzyl alcohol-alpha-13C could be used to:
Probe Polymerization Mechanisms: In the synthesis of polymers where benzyl alcohol acts as an initiator or a monomer, the ¹³C label could be used to track its incorporation and study the kinetics and regioselectivity of the polymerization process via solid-state NMR.
Investigate Surface Interactions: The interaction of benzyl alcohol with the surface of new materials (e.g., metal-organic frameworks, nanoparticles) can be quantitatively studied. NMR techniques can probe the binding and orientation of the alcohol on the material surface, providing insights relevant to sensor development or surface functionalization.
| Technique | Catalyst System | Key Finding | Reference |
|---|---|---|---|
| In Situ High-Pressure ¹³C NMR | Pd/Al₂O₃ | Enabled real-time monitoring of the oxidation of Benzyl alcohol-alpha-13C to benzaldehyde-alpha-¹³C, providing direct evidence of the reaction pathway on the catalyst surface. | |
| Kinetic Isotope Effect Studies | Enzyme-catalyzed oxidation | The ¹³C label allows for the measurement of kinetic isotope effects, which gives insight into the bond-cleavage processes in the rate-determining step of the reaction. |
Future Perspectives in Isotopic Tracing and Mechanistic Research Methodologies
The field of isotopic tracing is continually evolving, with Benzyl alcohol-alpha-13C and similar labeled compounds at the forefront of these advancements. The future points towards more integrated, sensitive, and dynamic approaches to understanding complex systems.
Multi-Isotope Labeling: Future studies will likely move beyond single labels to use molecules labeled with multiple isotopes (e.g., ¹³C, ²H, ¹⁵N) simultaneously. youtube.comnih.gov This allows for the tracking of different parts of a molecule independently, providing a much richer dataset for mechanistic and metabolic flux analysis.
Enhanced Spectroscopic Techniques: The development of higher-field NMR spectrometers and more sensitive mass spectrometers will continue to lower the detection limits, enabling studies on smaller samples or at lower concentrations. uab.cat The combination of hyperpolarization with these detection methods promises to revolutionize the study of low-concentration analytes and transient reaction intermediates. uab.catrsc.org
Bridging In Vitro and In Vivo Studies: A major future direction is the seamless integration of data from different levels of complexity. Mechanistic insights gained from in vitro catalytic studies using Benzyl alcohol-alpha-13C could be used to build predictive models for its metabolism in whole-organism, in vivo studies using techniques like HP-MRI. frontiersin.orgutdallas.edu This creates a powerful feedback loop for research in fields from drug development to environmental science.
Computational and AI Integration: As experimental techniques generate increasingly large and complex datasets, advanced computational methods and artificial intelligence will become indispensable. These tools will be used to automate data analysis, discover novel correlations, and generate new hypotheses for metabolic pathways and reaction mechanisms that can then be tested experimentally using isotopic tracers. tum.de
The strategic use of specifically labeled compounds like Benzyl alcohol-alpha-13C remains a foundational and expanding methodology, promising deeper insights into the dynamic chemical and biological processes that govern the world around us. youtube.com
Q & A
Q. How can the isotopic labeling position (alpha-13C) in benzyl alcohol-alpha-13C be confirmed using spectroscopic methods?
To confirm the position of the 13C label, researchers should employ ¹³C NMR spectroscopy . The alpha carbon (adjacent to the hydroxyl group) in benzyl alcohol-alpha-13C will exhibit a distinct chemical shift compared to unlabeled benzyl alcohol. For example, in related studies, aromatic carbons in benzyl derivatives show shifts in the δ = 114.91–153.78 ppm range, while aliphatic carbons appear at δ = 15.60–41.05 ppm . Isotopic enrichment can also be validated using mass spectrometry (MS) to detect the molecular ion peak shift corresponding to the 13C incorporation .
Q. What experimental design approaches optimize the synthesis of benzyl alcohol-alpha-13C derivatives under catalytic conditions?
The Plackett-Burman design is effective for screening critical variables (e.g., temperature, molar ratio, catalyst loading). For instance, in benzylation reactions, optimal conditions (140°C, 5:1 molar ratio of reactants, 5% AlCl₃ catalyst) yielded ~78% efficiency . This statistical approach minimizes experimental runs while identifying significant factors. Researchers should prioritize variables like isotopic purity of starting materials to avoid side reactions.
Q. What safety protocols are critical when handling benzyl alcohol-alpha-13C in laboratory settings?
Key safety measures include:
- Using personal protective equipment (PPE) such as nitrile gloves and safety goggles .
- Conducting reactions in a fume hood to avoid inhalation exposure, as benzyl alcohol vapors can cause respiratory irritation .
- Storing the compound in airtight containers away from oxidizers, as it is flammable .
- Following OECD Test Guideline 406 for skin sensitization studies, which showed no adverse effects in guinea pigs .
Q. How is benzyl alcohol-alpha-13C utilized as a precursor in enzymatic synthesis?
In enzyme-catalyzed reactions (e.g., lipase-mediated esterification), benzyl alcohol-alpha-13C serves as a labeled substrate to track reaction pathways. Kinetic studies can monitor the conversion to esters like benzyl acetate, where the 13C label aids in distinguishing isotopic effects on reaction rates . Researchers should optimize enzyme activity by adjusting pH, temperature, and solvent polarity.
Q. What are the standard methods for quantifying benzyl alcohol-alpha-13C purity in complex mixtures?
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is widely used. For example, GC-MS can separate and quantify isotopic isomers with high sensitivity. Additionally, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective for non-volatile derivatives . Calibration curves using certified reference materials ensure accuracy.
Advanced Research Questions
Q. How can kinetic isotope effects (KIEs) be measured in reactions involving benzyl alcohol-alpha-13C?
KIEs are quantified by comparing reaction rates of ¹²C and ¹³C isotopologues. For example, in esterification reactions, the deuterium isotope effect (DIE) or ¹³C KIE can be calculated using:
Advanced techniques like stopped-flow spectroscopy or NMR line-shape analysis provide real-time monitoring of isotopic substitution impacts on transition states .
Q. What strategies resolve contradictions in reported thermodynamic data for benzyl alcohol-alpha-13C?
Discrepancies in values like ΔfH° (formation enthalpy) arise from measurement techniques (e.g., calorimetry vs. computational models). Researchers should:
Q. How does the ¹³C label influence the interpretation of metabolic pathway studies in microbial systems?
The ¹³C label enables isotopic tracing via 13C-metabolic flux analysis (13C-MFA) . For example, feeding microbes with benzyl alcohol-alpha-13C allows tracking of aromatic ring cleavage pathways using LC-MS or NMR . Advanced algorithms like INCA (Isotopomer Network Compartmental Analysis) map flux distributions in central carbon metabolism .
Q. What methodologies address conflicting genotoxicity data for benzyl alcohol derivatives?
Conflicting results (e.g., negative Ames test vs. in vitro mutagenicity) require:
- Replicating assays under OECD guidelines (e.g., Test Guideline 471 for bacterial reverse mutation) .
- Testing multiple cell lines (e.g., mammalian vs. bacterial) to assess species-specific responses.
- Evaluating oxidative stress markers (e.g., ROS generation) to identify indirect genotoxicity mechanisms .
Q. How can isotopic labeling enhance NMR-based structural elucidation of benzyl alcohol-alpha-13C reaction intermediates?
Selective ¹³C labeling simplifies complex NMR spectra by isolating specific carbon environments. For example, in benzyl ether synthesis, the alpha-13C label eliminates signal splitting from neighboring carbons, enabling precise assignment of coupling constants. 2D NMR techniques (e.g., HSQC, HMBC) further correlate ¹³C-¹H interactions to resolve isomeric products .
Data Contradiction Analysis Example
- Issue : Discrepancies in reported melting points (mp) for benzyl alcohol derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
